(1-Benzyl-azetidin-2-yl)-acetic acid
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Overview
Description
“(1-Benzyl-azetidin-2-yl)-acetic acid” is a compound with the molecular formula C12H15NO2 . It is used for research and development under the supervision of a technically qualified individual .
Synthesis Analysis
Azetidines, including “(1-Benzyl-azetidin-2-yl)-acetic acid”, are synthesized through various methods, including cyclization and cycloaddition . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .Molecular Structure Analysis
The molecular structure of “(1-Benzyl-azetidin-2-yl)-acetic acid” is characterized by the presence of an azetidin-2-one ring . This ring is a useful building block in the synthesis of biologically important compounds .Chemical Reactions Analysis
Azetidines show few of the exceptional properties associated with aziridines due to less strain in the four-membered ring . They are used as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Benzyl-azetidin-2-yl)-acetic acid” include its molecular formula (C12H15NO2) and its use in research and development .Mechanism of Action
Safety and Hazards
Future Directions
Azetidines, including “(1-Benzyl-azetidin-2-yl)-acetic acid”, have received special attention in medicinal chemistry because of their promising biological activity . Future research may focus on further exploiting the β-lactam ring of azetidines for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .
properties
IUPAC Name |
2-(1-benzylazetidin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVPGRZBDAYEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-azetidin-2-yl)-acetic acid |
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